molecular formula C45H70N7O18P3S B1262715 (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Cat. No. B1262715
M. Wt: 1122.1 g/mol
InChI Key: UIAGUJIMVQPSDP-MMIMDATBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is an organic molecule.

Scientific Research Applications

Synthesis and Characterization

  • Studies have explored the synthesis of various compounds related to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA, particularly in the context of characteristic odoriferous compounds found in brown algae. These studies include the synthesis of possible oxidation products of heneicosapentaene and heneicosahexaene, which are structurally similar to the compound of interest (Broekhof, Witteveen, & Weerdt, 2010).

Biological and Chemical Roles

  • Research on the enzymatic oxidation of octadecatrienoic acids in red algae has shown the formation of compounds structurally related to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA. This research provides insights into the biochemical pathways and roles of similar compounds in marine organisms (Hamberg, 1993).

Pheromone Synthesis and Insect Attraction

  • The compound has been investigated in the context of synthesizing pheromones and attractants for certain insect species, such as moths. This research highlights the role of similar polyunsaturated compounds in the biological communication systems of insects (Wang & Zhang, 2007).

Antibacterial Properties

  • Some studies have identified compounds with structural similarities to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA that exhibit significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Findlay & Patil, 1984).

Enzymatic Reactions and Metabolic Pathways

  • Research on enzymes such as Delta 3, Delta 2-enoyl-CoA isomerases has explored the metabolic processing of similar compounds, providing a deeper understanding of their role in fatty acid metabolism and β-oxidation pathways in various organisms (Palosaari et al., 1990).

Volatile Components in Algae

  • Studies have also identified volatile polyenes in brown algae, including compounds structurally related to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA. This research contributes to understanding the chemical composition of marine organisms and their potential applications (Lu et al., 2018).

properties

Product Name

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Molecular Formula

C45H70N7O18P3S

Molecular Weight

1122.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosa-6,9,12,15,18-pentaenethioate

InChI

InChI=1S/C45H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-32,34,38-40,44,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t34-,38-,39-,40?,44-/m1/s1

InChI Key

UIAGUJIMVQPSDP-MMIMDATBSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Reactant of Route 2
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Reactant of Route 3
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Reactant of Route 4
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Reactant of Route 5
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Reactant of Route 6
Reactant of Route 6
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

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